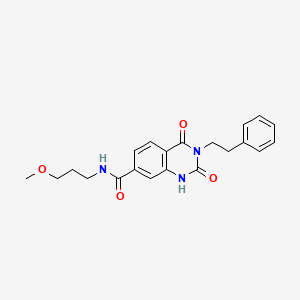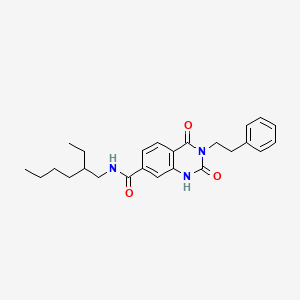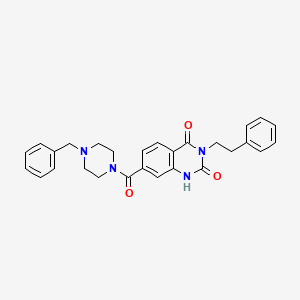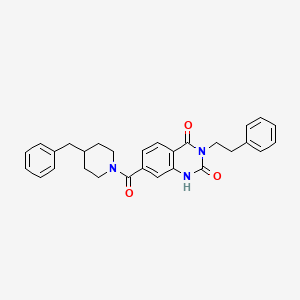![molecular formula C29H28N4O5 B6514344 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892282-36-9](/img/structure/B6514344.png)
7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oncology
The compound shows potential in the field of oncology. A derivative of the compound, similar in structure, has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Neurodegenerative Diseases
The compound could have potential applications in the treatment of neurodegenerative diseases. A study found that certain derivatives of the compound showed promising results as competitive inhibitors of Kynurenine-3-Monooxygenase, a target for the treatment of several neurodegenerative diseases .
Antiviral Applications
The compound has shown potential in antiviral applications. Specifically, it has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 . This makes it a potential candidate for the development of treatments for COVID-19 .
Nonlinear Optical Behavior
The compound might have applications in the field of photonics. A study found that certain derivatives of the compound exhibited nonlinear optical behavior, making them potential candidates for the development of second harmonic generation crystals .
Metabolic Dysfunctions
The compound could potentially be used to address metabolic dysfunctions associated with various diseases. A study found that certain derivatives of the compound showed promising results in regulating neuroactive tryptophan metabolites .
Pharmacoinformatics Profiling
The compound has been used in pharmacoinformatics profiling, which involves the use of computational methods to predict the pharmacological profile of a drug . This can help in the development of new drugs and the repurposing of existing ones .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5/c34-27(32-14-12-31(13-15-32)18-21-6-9-25-26(16-21)38-19-37-25)22-7-8-23-24(17-22)30-29(36)33(28(23)35)11-10-20-4-2-1-3-5-20/h1-9,16-17H,10-15,18-19H2,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANYMMYHCOMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514287.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514289.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514303.png)
![2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514310.png)
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514311.png)
![N-[3-(azepan-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514315.png)


![7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514335.png)
![3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514349.png)